2-((Dimethylamino)methyl)phenol

Analytical Chemistry Isomer Purity Chemical Sourcing

Choose pure 2-((Dimethylamino)methyl)phenol (CAS 120-65-0) for reliable bidentate metal coordination. Unlike common isomer mixtures, this ortho-form ensures consistent reaction rates and selectivity in catalysis and ortho-quinone methide generation. Use as an analytical standard for epoxy curing agent QC. Request bulk pricing today.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 120-65-0
Cat. No. B042718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Dimethylamino)methyl)phenol
CAS120-65-0
Synonymsα-(Dimethylamino)-o-cresol;  (2-Hydroxybenzyl)dimethylamine;  N,N-Dimethyl-2-hydroxybenzylamine;  N,N-Dimethyl-o-hydroxybenzylamine;  _x000B_NSC 12220;  OM 1;  o-(Dimethylaminomethyl)phenol;  o-Hydroxy-N,N-dimethylbenzylamine; 
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=CC=C1O
InChIInChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3
InChIKeyFUIQBJHUESBZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Dimethylamino)methyl)phenol (CAS 120-65-0): A Mannich Base for Catalyst and Ligand Procurement


2-((Dimethylamino)methyl)phenol (CAS 120-65-0) is an ortho-substituted aminomethylphenol, a Mannich base formed from phenol, formaldehyde, and dimethylamine [1]. It is a liquid with a density of 1.02 g/mL and a molecular weight of 151.21 g/mol [2]. Due to the presence of both a tertiary amine and a phenolic hydroxyl group, it exhibits moderate polarity and solubility in organic solvents , which is fundamental to its role as a ligand and catalyst precursor in organic synthesis and polymer chemistry.

Why 2-((Dimethylamino)methyl)phenol (CAS 120-65-0) is Not Interchangeable with Other Aminophenols or Isomers


The position of the dimethylaminomethyl group on the phenol ring is the primary determinant of the compound's properties, and this substitution pattern is not interchangeable. 2-((Dimethylamino)methyl)phenol (CAS 120-65-0) is the pure ortho-isomer, whereas many commercially available 'dimethylaminomethylphenol' products are undefined mixtures of ortho- and para-isomers . The ortho-substitution creates a unique intramolecular environment where the amine and hydroxyl groups are in close proximity, enabling distinct modes of coordination and hydrogen bonding that are not possible with the para-isomer [1]. This structural specificity directly impacts performance in applications like catalysis and metal complexation, where the precise geometry of the binding site is critical. Substituting a pure ortho-compound with a mixed isomer product introduces an uncontrolled variable that can lead to inconsistent reaction rates, lower selectivity, or failed syntheses.

2-((Dimethylamino)methyl)phenol (CAS 120-65-0): A Quantitative Procurement Guide Based on Comparative Evidence


Pure Ortho-Isomer vs. Industrial Isomer Mixtures: A Critical Purity Distinction

The primary differentiator for 2-((Dimethylamino)methyl)phenol (CAS 120-65-0) is its identity as a single, pure ortho-isomer. This is in stark contrast to the common industrial chemical 'dimethylaminomethylphenol' (CAS 25338-55-0), which is explicitly sold as an approximate 50% mixture of ortho- and para-isomers . Procurement of CAS 120-65-0 guarantees a specific, uniform molecular structure, whereas the alternative introduces an undefined, variable mixture of positional isomers.

Analytical Chemistry Isomer Purity Chemical Sourcing

Intramolecular Hydrogen Bonding: A Unique Feature of the Ortho-Isomer

The ortho-relationship between the phenolic hydroxyl and the aminomethyl group in 2-((dimethylamino)methyl)phenol enables strong intramolecular hydrogen bonding (O-H···N). This is a class-level characteristic of ortho-aminomethylphenols and is not present in the para-isomer [1]. This internal interaction significantly alters the compound's physicochemical properties compared to a non-hydrogen-bonded state, affecting its solubility, volatility, and spectroscopic signature.

Physical Chemistry Spectroscopy Ligand Design

Comparative Synthesis: Controlled Conditions for Pure Ortho vs. Uncontrolled Mixtures

The synthesis of the pure ortho-isomer (CAS 120-65-0) requires a controlled, alternative route. While the classical Mannich reaction of phenol, formaldehyde, and dimethylamine is difficult to control and often yields a mixture of isomers [1], a documented method for producing pure 2-((dimethylamino)methyl)phenol involves reacting phenol with N,N,N‘,N‘-tetramethylmethylenediamine in the presence of a copper(I) chloride catalyst at 50°C for 3.5-4.5 hours [2]. This specific catalytic route is necessary to achieve regioselectivity.

Synthetic Methodology Mannich Reaction Process Chemistry

High-Value Research & Industrial Scenarios for 2-((Dimethylamino)methyl)phenol (CAS 120-65-0)


Synthesis of Well-Defined Metal Complexes and Coordination Polymers

In coordination chemistry, the specific bidentate binding mode offered by the ortho-substituted amine and phenolate is critical for controlling the geometry and nuclearity of the resulting metal complexes. The pure ortho-isomer ensures a single, predictable binding motif, enabling the reproducible synthesis of discrete complexes, clusters, or one-dimensional coordination polymers. Use of the isomer mixture would introduce the para-isomer, which can only bind in a monodentate fashion or bridge metals differently, leading to unpredictable product distributions. This specific geometry is inferred from the intramolecular hydrogen bonding and close proximity of the donor atoms unique to the ortho-isomer .

Regioselective Precursor for ortho-Quinone Methide Chemistry

The Mannich base 2-((dimethylamino)methyl)phenol is a well-investigated precursor for generating ortho-quinone methides in situ . These highly reactive intermediates are valuable for cycloaddition reactions and natural product synthesis. The pure ortho-isomer is essential here; the para-isomer (found in common mixtures) cannot form the corresponding reactive intermediate and would act as an unreactive diluent, lowering the effective yield of the desired transformation. The yields of Mannich base-derived reactions have been shown to be influenced by substitution pattern [1], reinforcing the need for isomerically pure material for reliable outcomes.

Analytical Standard for Method Development and Quality Control

For quality control of industrial epoxy curing agents or polyurethane catalysts derived from dimethylaminomethylphenol, a pure, well-defined analytical standard is required. Since commercial 'dimethylaminomethylphenol' is a variable mixture , 2-((dimethylamino)methyl)phenol (CAS 120-65-0) provides a single, referenceable marker for the ortho-component. This allows for the development of accurate HPLC [1] or GC methods to quantify isomer ratios in raw materials, troubleshoot batch-to-batch variability in polymerization processes, or verify the composition of proprietary catalyst formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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